5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

Herbicide Design Structure-Activity Relationship Halogen Effects

Sequential derivatization of pyrazole scaffolds often requires extra halogenation steps. This compound (CAS 1269293-82-4) bears two electronically distinct C-Br bonds-pyrazole C5 and para-phenyl-enabling stepwise Suzuki-Miyaura coupling without re-halogenation. • Orthogonal handles for divergent 1,3,4,5-tetrasubstituted pyrazole synthesis • Key SAR probe for agrochemical discovery (US 4,563,210) • ≥98% HPLC; ships ambient; global delivery.

Molecular Formula C10H5Br2N3
Molecular Weight 326.97 g/mol
Cat. No. B15493630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
Molecular FormulaC10H5Br2N3
Molecular Weight326.97 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)Br
InChIInChI=1S/C10H5Br2N3/c11-8-1-3-9(4-2-8)15-10(12)7(5-13)6-14-15/h1-4,6H
InChIKeyWPVSLDMRAFJJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 1269293-82-4) – Core Structural Profile and Niche in Halogenated Pyrazole-4-carbonitrile Research


5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (C10H5Br2N3, MW 326.97 g/mol) is a di-brominated pyrazole-4-carbonitrile derivative bearing a 4-cyano group and two bromine atoms—one at the pyrazole 5-position and one at the para-position of the N1-phenyl ring . It belongs to a class of 5-halo-1-halophenyl-1H-pyrazole-4-carbonitriles disclosed for their herbicidal utility [1]. Its computed properties include an exact mass of 326.883 Da, zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a complexity index of 267 .

Why 5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Common Analogs in Structure-Activity-Reliant Research


Within the 5-halo-1-halophenyl-1H-pyrazole-4-carbonitrile series, the identity and position of each halogen substituent are not interchangeable. The US patent 4,563,210 explicitly provides unique physical constants (melting points, elemental analyses) for individual members, such as 5-chloro-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (mp 140–142 °C) versus 5-bromo-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (mp 101–102 °C), demonstrating that exchanging a single halogen shifts the solid-state properties [1]. For 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, the dual C–Br bonds at electronically distinct positions (pyrazole C5 vs. para-phenyl) create orthogonal reactivity handles for stepwise cross-coupling . Procuring a generic analog lacking either bromine defeats the purpose of designing sequential derivatization or probing structure–activity relationships around both the pyrazole core and the N-aryl ring simultaneously.

Quantitative Differentiation Evidence for 5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile vs. Its Closest Analogs


Molecular Weight Differentiation vs. the 5-Bromo-1-phenyl Analog (CAS 76767-44-7)

Compared to 5-bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 76767-44-7, MW 248.08 g/mol), the target compound incorporates a para-bromo substituent on the N-phenyl ring, raising the molecular weight to 326.97 g/mol [1]. This additional 78.89 Da mass (one Br) increases the heavy atom count from 14 to 15 and alters the compound's calculated complexity from a lower value to 267 . In the context of the patent-defined herbicidal series, this structural addition is critical because the general formula requires a halogen on the phenyl ring (R¹ = halogen), and biological activity is contingent on the specific halogen substitution pattern [1].

Herbicide Design Structure-Activity Relationship Halogen Effects

Differentiation in Solid-State Melting Point vs. 5-Chloro-1-(4-bromophenyl) Analog

The patent US 4,563,210 reports a measured melting point of 140–142 °C for 5-chloro-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile [1]. Although the melting point for the target 5-bromo-1-(4-bromophenyl) compound is not disclosed in the available examples, the substitution of a chlorine atom (atomic radius ~99 pm) at pyrazole C5 by bromine (atomic radius ~114 pm) is expected to increase molecular polarizability and alter crystal packing, typically resulting in a distinct melting point. The elemental analysis data provided for the chloro analog (Found: C 42.48, H 1.72, N 15.05) versus the calculated values for the target dibromo compound (C 36.73, H 1.54, N 12.85, based on C10H5Br2N3) underscore the non-interchangeability of these analogs for procurement purposes [1].

Halogen Bonding Crystal Engineering Physical Property Comparison

Orthogonal C–Br Reactivity Advantage Over Mono-Brominated 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 1199773-68-6)

1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile (CAS 1199773-68-6, MW 248.08 g/mol) contains only a single bromine atom at the para-phenyl position . The target compound adds a second bromine at the pyrazole 5-position, creating two chemically distinct C–Br bonds. The pyrazole C5–Br bond is an aryl bromide adjacent to a ring nitrogen, while the para-phenyl C–Br is a standard aryl bromide. This orthogonality enables sequential, chemoselective cross-coupling (e.g., Suzuki–Miyaura at the less hindered site followed by a second coupling at the more electron-deficient position) . The mono-brominated analog cannot achieve this two-step diversification strategy.

Cross-Coupling Chemistry Stepwise Functionalization Building Block Design

High-Value Application Scenarios for 5-Bromo-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Based on Structure-Driven Evidence


Scaffold for Sequential, Chemoselective Cross-Coupling in Kinase Inhibitor Libraries

The presence of two electronically distinct C–Br bonds (pyrazole C5 and para-phenyl) makes this compound an ideal divergent intermediate for synthesizing 1,3,4,5-tetrasubstituted pyrazoles [1]. In medicinal chemistry programs targeting kinase inhibitors, researchers can perform a first Suzuki–Miyaura coupling at the para-phenyl site to introduce an aromatic capping group, followed by a second coupling at the pyrazole C5 position to elaborate the hinge-binding motif, all without installing additional halogenation steps [1].

Reference Core for Herbicidal Structure–Activity Relationship (SAR) Studies in the 5-Halo-1-halophenyl-1H-pyrazole-4-carbonitrile Class

US Patent 4,563,210 defines herbicidal activity for 5-halo-1-halophenyl-1H-pyrazole-4-carbonitriles, with specific examples showing that biological activity is sensitive to the halogen identity and position [1]. The target compound, bearing bromine at both the pyrazole 5-position and the para-phenyl position, serves as a critical reference point to probe the effect of symmetrical dihalogenation versus mixed halogen (e.g., chloro-phenyl or bromo-dichlorophenyl) analogs. This enables agrochemical discovery groups to map SAR around both halogen sites systematically.

Crystal Engineering and Halogen-Bonding Studies with a Dual-Donor System

With two bromine substituents located on distinct aromatic rings (pyrazole and phenyl), the compound offers two potential halogen-bond donor sites for co-crystal and supramolecular chemistry investigations. The distinct melting points and elemental compositions documented for close analogs in the patent literature [1] provide a baseline for studying how exchanging a single halogen atom affects solid-state packing and thermal properties, making this compound a useful probe for crystal engineering research.

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